molecular formula C37H31NO4S B557261 Fmoc-D-Cys(Trt)-OH CAS No. 167015-11-4

Fmoc-D-Cys(Trt)-OH

Numéro de catalogue B557261
Numéro CAS: 167015-11-4
Poids moléculaire: 585.7 g/mol
Clé InChI: KLBPUVPNPAJWHZ-UUWRZZSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Fmoc-D-Cys(Trt)-OH is used in peptide synthesis . The synthesis of glycoproteins is one of the grand challenges of organic chemistry and continues to stretch the frontiers of organic synthesis .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Cys(Trt)-OH is C37H31NO4S . Its molecular weight is 585.7 .


Chemical Reactions Analysis

Fmoc-D-Cys(Trt)-OH is used in peptide synthesis . It has been used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature .


Physical And Chemical Properties Analysis

Fmoc-D-Cys(Trt)-OH is a white powder or crystal . It is used in Fmoc solid-phase peptide synthesis .

Applications De Recherche Scientifique

“Fmoc-D-Cys(Trt)-OH” is a derivative of the amino acid cysteine that is used in peptide synthesis . The “Fmoc” and “Trt” parts of the molecule are protecting groups that prevent unwanted reactions from occurring at the amino and thiol groups of the cysteine molecule during peptide synthesis .

  • Peptide Synthesis

    • “Fmoc-D-Cys(Trt)-OH” is used in the synthesis of peptides, which are short chains of amino acids. The Fmoc and Trt protecting groups allow for the selective coupling of amino acids in a specific order to create the desired peptide .
    • The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain. The Trt group is removed under acidic conditions, freeing the thiol group of the cysteine residue .
    • The use of “Fmoc-D-Cys(Trt)-OH” in peptide synthesis has enabled the creation of complex peptides, including those with multiple disulfide bonds .
  • Protein Semisynthesis

    • “Fmoc-D-Cys(Trt)-OH” can also be used in the semisynthesis of proteins. This involves the synthesis of a peptide that is then ligated to a larger protein .
    • The use of “Fmoc-D-Cys(Trt)-OH” allows for the selective modification of the protein at the site of the cysteine residue .
  • Protein Labeling

    • “Fmoc-D-Cys(Trt)-OH” can be used to introduce a cysteine residue into a peptide or protein. The thiol group of the cysteine residue can then be selectively modified with a label, such as a fluorescent dye .
    • This allows for the visualization of the peptide or protein in vitro (in a test tube or petri dish) or in vivo (in a living organism) .
  • Drug Discovery

    • “Fmoc-D-Cys(Trt)-OH” can be used in the discovery and development of new drugs . Peptides synthesized using this compound can be screened for biological activity, potentially leading to the discovery of new therapeutic agents .
    • The specific methods of application would involve peptide synthesis, purification, and then biological testing .
  • Biomaterials

    • “Fmoc-D-Cys(Trt)-OH” can be used in the creation of biomaterials . For example, peptides synthesized using this compound can be used to create self-assembling materials, hydrogels, and other types of biomaterials .
    • The specific methods of application would involve peptide synthesis, followed by material fabrication and characterization .
  • Resin-Bound Peptide Synthesis

    • “Fmoc-D-Cys(Trt)-OH” can be used in resin-bound peptide synthesis . The amino acid is attached to a resin, allowing for the synthesis of peptides in a controlled manner .
    • The resin-bound method allows for easy separation of the peptide from the reaction mixture, simplifying the purification process .
    • This method is particularly useful for the synthesis of long peptides and small proteins .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for Fmoc-D-Cys(Trt)-OH .

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPUVPNPAJWHZ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428234
Record name Fmoc-D-Cys(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Cys(Trt)-OH

CAS RN

167015-11-4
Record name Fmoc-D-Cys(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-Cys(Trt)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Cys(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Cys(Trt)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Cys(Trt)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Cys(Trt)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Cys(Trt)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Cys(Trt)-OH

Citations

For This Compound
73
Citations
S Li, H Zhao, R Wang, J Wang, X Mao, T Hao… - International Journal of …, 2019 - Springer
It is demonstrated that gonadotropin-releasing hormone (GnRH) analogs can directly inhibit the proliferation of reproductive tissue cancer cells, but the poor pharmacokinetic properties …
Number of citations: 4 link.springer.com
T Kaiser, GJ Nicholson, HJ Kohlbau, W Voelter - Tetrahedron letters, 1996 - Elsevier
In conventional stepwise Fmoc solid phase peptide synthesis, diisopropylethylamine (DIEA) base-catalyzed acylation methods lead to considerable amounts of racemization of Fmoc-…
Number of citations: 87 www.sciencedirect.com
Y Nakahara, I Matsuo, Y Ito, R Ubagai, H Hojo… - Tetrahedron …, 2010 - Elsevier
In this study synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, a new N→S acyl migratory device for the preparation of peptide thioesters by Fmoc solid-phase peptide …
Number of citations: 16 www.sciencedirect.com
T Yamamoto, P Nair, S Ma, P Davis… - Bioorganic & medicinal …, 2009 - Elsevier
In order to improve metabolic stability, a ring structure with a cystine moiety was introduced into TY027 (Tyr-d-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-[3′,5′-(CF 3 ) 2 Bzl]), which is a lead …
Number of citations: 32 www.sciencedirect.com
G Martelli, P Cantelmi, C Palladino, A Mattellone… - Green …, 2021 - pubs.rsc.org
Solid Phase Peptide Synthesis (SPPS) is a key technology for the production of pharmaceutical grade peptides, although it represents the worst modality in the pharma segment when …
Number of citations: 12 pubs.rsc.org
TJ Dickerson, KD Janda - ACS Chemical Biology, 2006 - ACS Publications
Incorrect structures were inadvertently introduced for L-arginine hydroxamic acid and Fmoc-D-Cys (Trt)-OH (Figure 3), and limonoid toosendanin (Figure 4) in this review article. The …
Number of citations: 2 pubs.acs.org
SJM Verhoork, CE Jennings, N Rozatian… - … A European Journal, 2019 - Wiley Online Library
A growing number of approaches to “staple” α‐helical peptides into a bioactive conformation using cysteine cross‐linking are emerging. Here, the replacement of l‐cysteine with “…
J Ying, X Gu, M Cai, M Dedek, J Vagner… - Journal of medicinal …, 2006 - ACS Publications
Intensive efforts have been made to develop potent and selective ligands for certain human melanocortin receptors as possible treatments for obesity and sexual dysfunction due to the …
Number of citations: 53 pubs.acs.org
J Gardiner, D Langenegger, D Hoyer… - Chemistry & …, 2008 - Wiley Online Library
Octreotate (1b) is the octreotide (SANDOSTATIN ® ; 1a) analogue, carrying a C‐terminal CO 2 H (Thr) instead of the CH 2 OH (threoninol) group. In pursuit of our interest in unnatural …
Number of citations: 10 onlinelibrary.wiley.com
M Yoshida, K Sasahara, T Doi - Tetrahedron, 2015 - Elsevier
Solid-phase total synthesis of cyclodepsipeptide spiruchostatin A (1) has been achieved. Initially, immobilization of the Boc-d-Val-statine derivative 3 via the hindered β-hydroxy group …
Number of citations: 7 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.